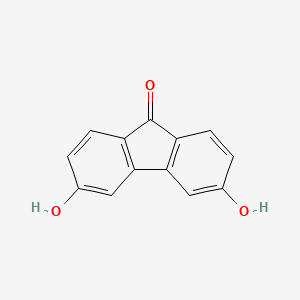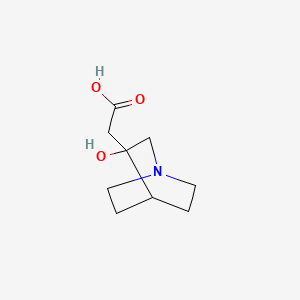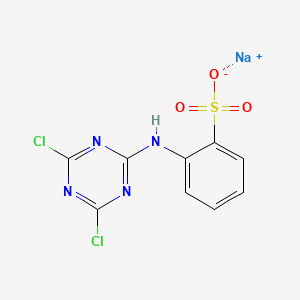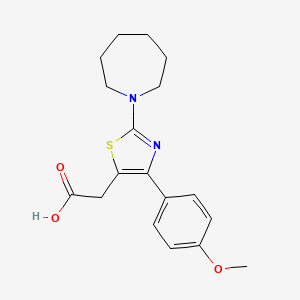
(S)-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidin-3-amine and 3-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Pathway Modulation: Affecting various cellular pathways, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine: A structurally related compound with a phenyl group instead of a benzyl group.
1-(3-(Trifluoromethyl)benzyl)piperidin-3-amine: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-1-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H15F3N2 |
|---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
(3S)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-9(6-10)7-17-5-4-11(16)8-17/h1-3,6,11H,4-5,7-8,16H2/t11-/m0/s1 |
InChI-Schlüssel |
YOMPPYYXVAZSTL-NSHDSACASA-N |
Isomerische SMILES |
C1CN(C[C@H]1N)CC2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


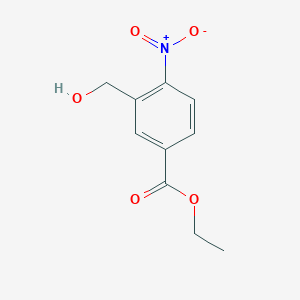
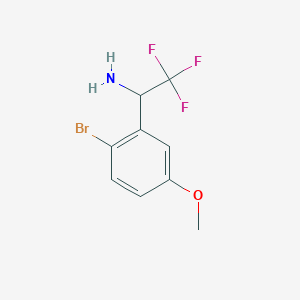


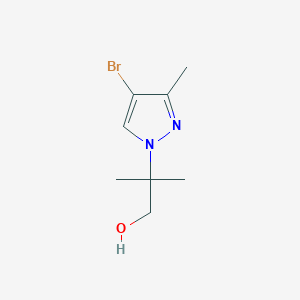
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
